molecular formula C8H7N3O B1269017 2-cyano-N-(pyridin-2-yl)acetamide CAS No. 90004-06-1

2-cyano-N-(pyridin-2-yl)acetamide

Cat. No.: B1269017
CAS No.: 90004-06-1
M. Wt: 161.16 g/mol
InChI Key: PMEKHNOMXFPLAK-UHFFFAOYSA-N
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Description

2-Cyano-N-(pyridin-2-yl)acetamide is an organic compound with the molecular formula C₈H₇N₃O. It is a derivative of cyanoacetamide, where the amide nitrogen is substituted with a pyridin-2-yl group.

Biochemical Analysis

Biochemical Properties

2-cyano-N-(pyridin-2-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that are involved in the synthesis of heterocyclic compounds. The cyano group and the pyridine ring in this compound enable it to act as a nucleophile, participating in condensation and substitution reactions. This compound has been shown to interact with enzymes such as carbonic anhydrase, where it exhibits inhibitory activity . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play crucial roles in intracellular signaling, wound healing, cell proliferation, and migration . This compound also affects the expression of genes involved in oxidative stress responses and inflammation, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and van der Waals interactions. It acts as an enzyme inhibitor by binding to the active site of enzymes such as carbonic anhydrase, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can cause toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through hydrolysis, leading to the formation of cyanoacetamide and pyridine derivatives . It also interacts with enzymes involved in oxidative metabolism, influencing metabolic flux and the levels of specific metabolites. The presence of the cyano group allows this compound to participate in reactions that generate reactive intermediates, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. It has been observed to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of this compound affects its activity and function, as it can interact with different biomolecules depending on its subcellular distribution. For example, its presence in the nucleus allows it to influence gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide can be achieved through several methods:

    Neat Methods: One common approach involves the direct treatment of pyridin-2-ylamine with methyl cyanoacetate without the use of solvents at room temperature.

    Stirring Without Solvent at Elevated Temperatures: Another method involves stirring ethyl cyanoacetate with pyridin-2-ylamine at 70°C for 6 hours, followed by stirring at room temperature overnight.

    Fusion Method: This involves the solvent-free reaction of pyridin-2-ylamine with ethyl cyanoacetate at high temperatures.

Chemical Reactions Analysis

2-Cyano-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Properties

IUPAC Name

2-cyano-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEKHNOMXFPLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351655
Record name 2-Cyano-N-(pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-06-1
Record name 2-Cyano-N-(pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyanoacetic acid (4.5 g) and 5.0 g of 2-aminopyridine, each in acetonitrile, were combined, and the suspension (150 ml) treated rapidly with a solution of 12.0 g of dicyclohexylcarbodiimide (DCCI) in 60 ml of acetonitrile. After stirring 4 hrs. and filtering, the filtrate was evaporated and the residue triturated with ether to give 2-(cyanoacetylamino)pyridine, m.p. 159°-161°. Recrystallization from ethyl acetate raised melting point to 162°-3°.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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